2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a useful research compound. Its molecular formula is C16H17ClFNO2S and its molecular weight is 341.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Coordination Networks
Research on structurally related tetrazolate-yl acylamide tectons, including compounds with substituents similar to the one , has shown their application in forming chiral coordination networks with significant second harmonic generation (SHG) efficiencies. These studies indicate the importance of substituents in determining the structural topologies and nonlinear optical properties of coordination networks, which can have applications in materials science and optical technologies (Liao et al., 2013).
Biological Activity Spectrum
Compounds with similar structural frameworks have been evaluated for their biological activities, demonstrating a broad spectrum of activity against mycobacterial, bacterial, and fungal strains. This research highlights the potential for designing new antimicrobial agents based on the structure-activity relationship of these compounds (Imramovský et al., 2011).
Antimicrobial and Antifungal Applications
Derivatives of benzamide and thiophene have been synthesized and shown to possess antimicrobial activity against various strains, including gram-negative bacteria and fungi. These findings suggest the potential for developing new antimicrobial agents that can address the challenge of resistant strains (Mishra & Chundawat, 2019).
Crystal Structure and Supramolecular Aggregation
The crystal structure analysis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides reveals insights into molecular conformations and modes of supramolecular aggregation. This research can inform the design of new compounds with desired physical and chemical properties for various applications (Sagar et al., 2018).
Halogen Interactions in Crystal Structures
The analysis of halogen-substituted benzanilides, including compounds with fluoro and chloro substituents, provides valuable information on weak interactions involving halogens in crystal structures. Understanding these interactions is crucial for the design of materials with specific crystal packing and properties (Chopra & Row, 2005).
Pharmacological Evaluation
Research on benzamide derivatives, including those with fluoro and chloro substituents, has also explored their pharmacological evaluation, particularly as MT2 receptor ligands, indicating the potential for therapeutic applications in treating disorders related to melatonin receptor dysfunctions (Mesangeau et al., 2011).
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c17-14-10-12(18)3-4-13(14)16(21)19-7-5-11(6-8-20)15-2-1-9-22-15/h1-4,9-11,20H,5-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZIACRLODVPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.